3-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one
Description
This compound belongs to the benzo[c]chromen-6-one family, characterized by a fused coumarin-benzene core. Its structure includes an 8-methoxy group on the chromenone ring and a 2-(biphenyl-4-yl)-2-oxoethoxy substituent at position 3 (Fig. 1). The biphenyl-4-yl moiety introduces extended π-conjugation and lipophilicity, which may enhance binding to hydrophobic targets or improve membrane permeability . Its molecular formula is C₂₈H₂₀O₄ (monoisotopic mass: 420.136 Da), distinguishing it from simpler derivatives in this class .
Properties
Molecular Formula |
C28H20O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
8-methoxy-3-[2-oxo-2-(4-phenylphenyl)ethoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C28H20O5/c1-31-21-11-13-23-24-14-12-22(16-27(24)33-28(30)25(23)15-21)32-17-26(29)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-16H,17H2,1H3 |
InChI Key |
NUCYXZFCPMAJFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of biphenyl-4-carboxaldehyde with 8-methoxy-6H-benzo[c]chromen-6-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated biphenyl derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
3-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Oxoethoxy Side Chain
The oxoethoxy side chain at position 3 is a critical site for structural diversification. Key analogues and their properties are summarized below:
Key Observations:
- Biphenyl vs.
- Electron-Donating/Withdrawing Groups: Fluorine () and methoxy () substituents modulate electronic effects, influencing reactivity and metabolic stability.
- Steric Effects: Methyl groups at position 4 () may hinder rotational freedom, affecting molecular conformation and crystal packing .
Variations in the Chromenone Core
The 8-methoxy group on the benzo[c]chromen-6-one core is conserved in many derivatives (e.g., ), suggesting its role in maintaining planar geometry or hydrogen-bonding capacity. Notable exceptions include:
- 4-Methyl Substitution: Present in and , this modification increases molecular mass and may enhance hydrophobic interactions .
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